

physical and chemical properties of Cholesterol-18O

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Compound of Interest

Compound Name: Cholesterol-18O

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Cholesterol-18O: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Cholesterol-18O**, a stable isotope-labeled variant of cholesterol. This document is intended to serve as a comprehensive resource for researchers utilizing **Cholesterol-18O** in metabolic studies, drug development, and other scientific applications.

Cholesterol-18O is a powerful tool for tracing the metabolic fate of cholesterol in biological systems. By incorporating the heavy isotope of oxygen, ^{18}O , into the cholesterol molecule, researchers can distinguish it from endogenous cholesterol pools, enabling precise quantification of cholesterol uptake, transport, and conversion to other steroids. Its non-radioactive nature makes it a safe and versatile tracer for in vitro and in vivo studies.^{[1][2]}

Core Physical and Chemical Properties

While specific experimental data for **Cholesterol-18O** is not extensively published, its physical and chemical properties are expected to be nearly identical to those of unlabeled cholesterol due to the small mass difference imparted by the ^{18}O isotope. The following tables summarize the known properties of cholesterol, which can be used as a close approximation for **Cholesterol-18O**.

Identifier	Value	Source
Chemical Name	(3 β)-Cholest-5-en-3-ol- ¹⁸ O	N/A
CAS Number	59613-51-3	MedChemExpress
Molecular Formula	C ₂₇ H ₄₆ ¹⁸ O	MedChemExpress
Molecular Weight	~388.67 g/mol	PubChem (unlabeled) + 2 Da
Isotopic Purity	Typically >98%	General Supplier Information

Property	Value (for unlabeled Cholesterol)	Source
Melting Point	148-150 °C	[3][4][5]
Boiling Point	360 °C (decomposes)	[4][6]
Appearance	White or faintly yellow crystalline powder	[7]
Density	1.052 g/cm ³	[6]

Solvent	Solubility (of unlabeled Cholesterol)	Source
Water	0.095 mg/L (at 30 °C)	[6]
Ethanol	~32.5 mg/100 mL	[8]
Acetone	~32.5 mg/100 mL	[8]
Isopropanol	~48.9 mg/100 mL	[8]
Chloroform	Soluble	[9]
Ether	Soluble	[10]

Note on Stability: The C-¹⁸O bond in **Cholesterol-18O** is generally stable under typical experimental conditions. However, it is important to note that the ¹⁸O label can be susceptible to back-exchange with ¹⁶O from water at neutral pH, particularly during long liquid

chromatography gradients.[11] This potential for isotopic exchange should be considered when designing and interpreting experiments.

Experimental Protocols

The primary application of **Cholesterol-18O** is as a tracer in metabolic studies, with quantification typically performed using mass spectrometry. Below are generalized protocols for a typical in vitro cell culture experiment and subsequent analysis.

Protocol 1: In Vitro Metabolic Labeling with Cholesterol-18O

Objective: To trace the uptake and metabolism of exogenous cholesterol in cultured cells.

Materials:

- Cultured cells of interest
- Complete cell culture medium
- **Cholesterol-18O** stock solution (e.g., in ethanol)
- Phosphate-buffered saline (PBS)
- Lipid extraction solvents (e.g., chloroform, methanol)
- Internal standard (e.g., deuterated cholesterol)

Methodology:

- Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
- Preparation of Labeling Medium: Prepare the cell culture medium containing the final desired concentration of **Cholesterol-18O**. The final concentration of the ethanol vehicle should be non-toxic to the cells (typically <0.5%).

- Labeling: Remove the existing medium from the cells and replace it with the **Cholesterol-18O** labeling medium.
- Incubation: Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled cholesterol.
- Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove any residual labeled medium.
- Lipid Extraction: Extract the total lipids from the cells using a standard method such as the Bligh-Dyer or Folch extraction.^[12] Add an internal standard at the beginning of the extraction process for accurate quantification.
- Sample Preparation for Analysis: Dry the extracted lipids under a stream of nitrogen and store at -80°C until analysis.

Protocol 2: Quantification of Cholesterol-18O by GC-MS

Objective: To quantify the amount of **Cholesterol-18O** and its metabolites in a biological sample.

Materials:

- Dried lipid extract from Protocol 1
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
- Anhydrous pyridine or other suitable solvent
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

Methodology:

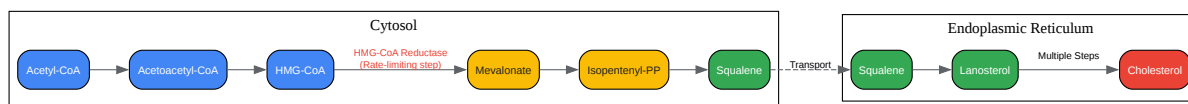
- Derivatization: Re-dissolve the dried lipid extract in a small volume of anhydrous pyridine. Add the derivatizing agent (BSTFA + 1% TMCS) and heat at 60-70°C for 1 hour to convert cholesterol to its more volatile trimethylsilyl (TMS) ether derivative.^[13]

- GC-MS Analysis:
 - Injection: Inject an aliquot of the derivatized sample into the GC-MS.
 - Gas Chromatography: Separate the analytes on a capillary column using a suitable temperature program. For example, an initial oven temperature of 180°C, ramped to 300°C.
 - Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor the characteristic ions of the TMS-derivatized **Cholesterol-18O** and the internal standard.
- Data Analysis: Quantify the amount of **Cholesterol-18O** by comparing the peak area of its characteristic ion to the peak area of the internal standard's characteristic ion and referencing a standard curve.

Visualizations

Cholesterol Biosynthesis Pathway

The following diagram illustrates the complex multi-step pathway for the endogenous synthesis of cholesterol, which is the unlabeled counterpart to the **Cholesterol-18O** tracer.

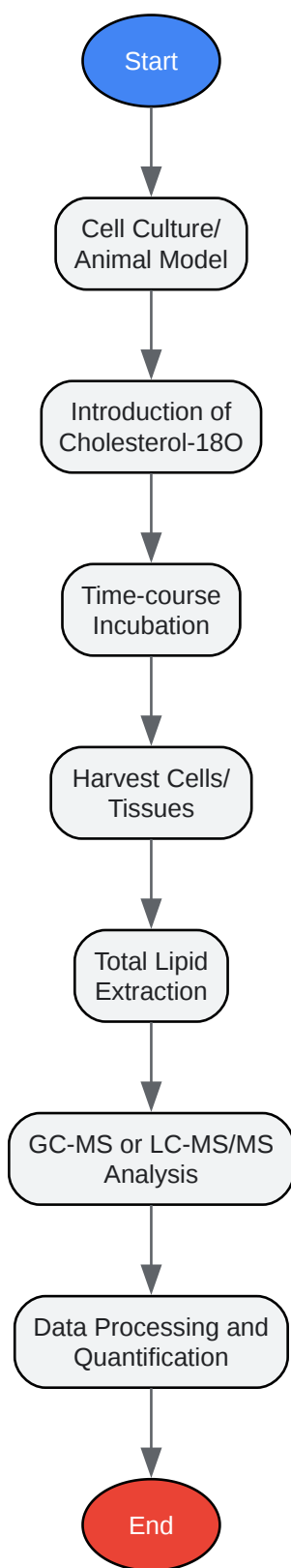


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Caption: Simplified overview of the cholesterol biosynthesis pathway.

Experimental Workflow for Metabolic Tracing

This diagram outlines the general workflow for conducting a metabolic tracing experiment using **Cholesterol-18O**.

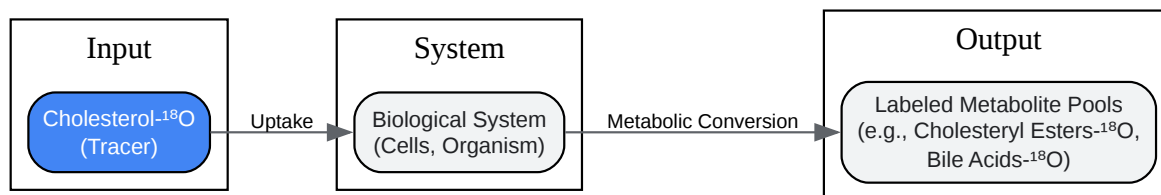


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Caption: General experimental workflow for stable isotope tracing with **Cholesterol-18O**.

Metabolic Flux Analysis Concept

The following diagram illustrates the core concept of using a stable isotope tracer like **Cholesterol-18O** to analyze metabolic flux.



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Caption: Conceptual diagram of metabolic flux analysis using **Cholesterol-18O**.

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